5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-cyclopropyl-N-(4-pyrimidin-2-yloxycyclohexyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-16(14-10-15(24-21-14)11-2-3-11)20-12-4-6-13(7-5-12)23-17-18-8-1-9-19-17/h1,8-13H,2-7H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZBVMQFTRJVIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NC3CCC(CC3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Cyclopropyl Group: This step often involves the use of cyclopropyl bromide in the presence of a strong base to form the cyclopropyl-substituted intermediate.
Attachment of the Pyrimidin-2-yloxy Group: This can be done via a nucleophilic substitution reaction using pyrimidin-2-ol and an appropriate leaving group.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using bromine in chloroform.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of isoxazole derivatives, including the compound . Isoxazole is known for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Case Study Findings : In a study evaluating various substituted isoxazole derivatives, compounds similar to 5-cyclopropyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide demonstrated significant anti-inflammatory activity in laboratory settings. For instance, compounds showed % edema inhibition rates of approximately 75% within 2 hours after administration .
Molecular Docking Studies
Molecular docking studies have elucidated the binding affinities of isoxazole derivatives with COX-2 enzymes, providing insights into their mechanism of action.
- Binding Affinity : The docking results indicated that certain derivatives exhibited strong binding affinities (e.g., -8.7 kcal/mol) to the COX-2 active site, suggesting a potential for therapeutic application in treating inflammatory diseases .
Potential as FXR Agonists
The compound has been explored for its role as a farnesoid X receptor (FXR) agonist, which is crucial for regulating lipid metabolism and glucose homeostasis.
- Research Insights : A related compound was shown to robustly lower LDL and triglycerides while increasing HDL levels in preclinical models. This suggests that similar isoxazole derivatives could be developed for managing dyslipidemia and associated metabolic disorders .
Anticancer Properties
There is emerging evidence that isoxazole derivatives may possess anticancer properties by targeting specific pathways involved in tumorigenesis.
- Case Study Example : Some studies have indicated that modifications to the isoxazole structure can enhance cytotoxicity against various cancer cell lines, although specific data on the compound itself remains limited .
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functional group modifications.
Characterization Techniques
Characterization of this compound and its derivatives is performed using various techniques such as:
- NMR Spectroscopy : To confirm molecular structure.
- Mass Spectrometry : For molecular weight determination.
- FTIR Spectroscopy : To identify functional groups present in the molecule .
Data Summary Table
| Application Area | Findings/Insights |
|---|---|
| Anti-inflammatory Activity | Significant edema inhibition (up to 75%) |
| Molecular Docking | Strong binding affinity to COX-2 (-8.7 kcal/mol) |
| FXR Agonist Potential | Robust lipid modulation effects |
| Anticancer Properties | Enhanced cytotoxicity against cancer cell lines |
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations in Pyrimidine/Carboxamide Derivatives
lists several analogs with structural similarities to the target compound, differing primarily in substituents on the aromatic or heterocyclic rings. Key examples include:
| Compound Name | Substituent(s) | CAS Number | Key Structural Features |
|---|---|---|---|
| 4-cyano-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)benzamide | Cyano (benzamide), 5-fluoro (pyrimidine) | 2034249-99-3 | Fluorine enhances electronegativity; cyano improves polarity |
| 4-propyl-N-[(1r,4r)-4-[(5-fluoropyrimidin-2-yl)oxy]cyclohexyl]-1,2,3-thiadiazole-5-carboxamide | Propyl (thiadiazole), 5-fluoro (pyrimidine) | 2034502-44-6 | Thiadiazole introduces sulfur; propyl increases hydrophobicity |
| 5-cyclopropyl-N-((1r,4r)-4-((5-fluoropyrimidin-2-yl)oxy)cyclohexyl)isoxazole-3-carboxamide | Cyclopropyl (isoxazole) | 2034401-65-3 | Cyclopropyl balances steric bulk and metabolic stability |
Key Observations :
- Cyclopropyl vs. Alkyl/Electron-Withdrawing Groups: The cyclopropyl group in the target compound provides a balance between steric bulk and metabolic stability compared to propyl (increased lipophilicity) or cyano (enhanced polarity) .
- Fluorine Substitution : The 5-fluoro modification in analogs (e.g., 2034249-99-3) may improve bioavailability by modulating electronic properties and resisting oxidative metabolism .
Comparison with Pyrimidine-Containing Carboxamides
describes 2-amino-4-isopropyl-6-methoxy-N-(2,5-dimethylphenyl)pyrimidine-5-carboxamide (4e), a pyrimidine-carboxamide derivative with distinct substituents:
- Substituents : Isopropyl, methoxy, and dimethylphenyl groups.
- Physicochemical Properties : Higher molecular weight (314 g/mol) compared to the target compound (estimated ~370 g/mol) due to the bulky dimethylphenyl group.
Isoxazole Derivatives with Alternative Linkers
highlights 5-cyclopropyl-N-((1-methyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)isoxazole-3-carboxamide (CAS: 1421469-59-1), which replaces the cyclohexyl-pyrimidinyloxy group with a pyrazole-methyl linker:
- Flexibility : The methylene linker increases conformational flexibility compared to the rigid trans-cyclohexyl moiety in the target compound, which may affect target selectivity .
Biological Activity
5-Cyclopropyl-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H29FN3O3, with a molecular weight of approximately 397.49 g/mol. The compound features an isoxazole ring, a cyclopropyl group, and a pyrimidine moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have demonstrated that isoxazole derivatives exhibit notable anticancer activity. For instance, research has shown that various isoxazole compounds can induce apoptosis in cancer cells through multiple pathways. Specifically, in cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer), certain isoxazole derivatives have displayed IC50 values ranging from 0.7 to 35.2 µM, indicating potent cytotoxic effects .
Table 1: IC50 Values of Isoxazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | MCF7 | 2.3 |
| 5r | HCT116 | 4.7 |
| 5t | Huh7 | 8.5 |
These results suggest that the compound may selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects during treatment.
The mechanisms through which isoxazole derivatives exert their anticancer effects include:
- Apoptosis Induction : Isoxazoles can modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax. For instance, one study indicated that certain isoxazoles decreased Bcl-2 expression while increasing p21^WAF-1 levels, promoting cell cycle arrest and apoptosis in HL-60 cells .
- Inhibition of Kinases : Some derivatives have been shown to inhibit key kinases involved in cancer progression. For example, compounds targeting RET kinase demonstrated moderate to high potency in ELISA-based assays .
Case Studies and Research Findings
Several case studies have explored the biological activity of related compounds within the same chemical family:
- Antitumor Activity : A study on pyrazole derivatives indicated their significant activity against various cancer types through inhibition of critical signaling pathways involved in tumor growth . This suggests that similar mechanisms may be at play for isoxazole derivatives.
- Inflammatory Response : Research has also highlighted the anti-inflammatory properties of related compounds, which could enhance their therapeutic profile when combined with anticancer treatments .
- Synergistic Effects : Investigations into combinations of isoxazoles with established chemotherapeutics like doxorubicin revealed potential synergistic effects that could improve treatment outcomes for resistant cancer types .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for efficient large-scale preparation of 5-cyclopropyl-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)isoxazole-3-carboxamide?
- Methodological Answer : Gram-scale synthesis protocols for isoxazole derivatives often involve multi-step reactions, including cyclopropanation, nucleophilic substitution, and carboxamide coupling. For example, ruthenium-catalyzed rearrangements (e.g., 4-alkylidene-isoxazol-5-ones to pyrazole-carboxylic acids) can be adapted for precursor synthesis . Key steps include optimizing reaction conditions (e.g., solvent, catalyst loading) and purification via column chromatography or recrystallization. Crystallographic data (CCDC2154188) from similar compounds can guide structural validation .
Q. How can researchers validate the structural integrity of this compound during synthesis?
- Methodological Answer : Use a combination of - and -NMR to confirm substituent positions and stereochemistry (e.g., cyclohexyl and pyrimidinyl groups). Mass spectrometry (ESI or EI) verifies molecular weight, while X-ray crystallography (if single crystals are obtainable) provides definitive stereochemical assignments . For example, -NMR peaks near δ 8.12 ppm often indicate pyrimidine protons, and cyclohexyl protons appear as multiplet signals .
Q. What are the critical parameters for ensuring purity in carboxamide coupling reactions?
- Methodological Answer : Use coupling agents like EDCI/HOBt in DMF to activate the carboxylic acid intermediate. Monitor reaction progress via TLC (e.g., PE:EA = 8:1) and purify via preparative TLC or recrystallization (ethanol/chloroform). Ensure excess amine (e.g., (1r,4r)-4-(pyrimidin-2-yloxy)cyclohexylamine) is removed by washing with dilute HCl or NaOH .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, solvent systems). Perform dose-response curves under standardized protocols (e.g., IC measurements in triplicate) and compare with structurally analogous compounds. For example, pyrimidine-oxy substituents may exhibit divergent binding affinities depending on solvent polarity . Cross-validate findings using orthogonal assays (e.g., SPR vs. enzymatic inhibition) .
Q. What computational methods are suitable for predicting the binding mode of this compound to target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., kinases). Prioritize docking poses where the cyclopropyl group occupies hydrophobic pockets and the pyrimidine-oxy moiety forms hydrogen bonds with catalytic residues. Validate predictions via MD simulations (AMBER/CHARMM) to assess stability over 100 ns trajectories .
Q. How can the solubility-stability trade-off be optimized for in vivo studies?
- Methodological Answer : Modify formulation using co-solvents (e.g., PEG-400/Cremophor EL) or cyclodextrin inclusion complexes. The cyclohexyl group enhances lipophilicity but reduces aqueous solubility; balance this by introducing polar substituents (e.g., hydroxyl groups) on the pyrimidine ring without compromising target binding .
Q. What strategies mitigate stereochemical instability in the (1r,4r)-cyclohexyl moiety during storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
